molecular formula C18H26O2 B13423978 Estr-5(10)-ene-3Beta-ol-17-one

Estr-5(10)-ene-3Beta-ol-17-one

Katalognummer: B13423978
Molekulargewicht: 274.4 g/mol
InChI-Schlüssel: MCCNZRZZXGNXNF-OPXQDIIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Estr-5(10)-ene-3Beta-ol-17-one is a steroid compound characterized by its unique structure, which includes a double bond between carbon atoms 5 and 10, a hydroxyl group at the 3-beta position, and a ketone group at the 17 position. This compound is a derivative of estrane and plays a significant role in the biosynthesis of estrogens .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Estr-5(10)-ene-3Beta-ol-17-one can be synthesized through various methods. One common approach involves starting from estr-5(10)-ene-3,17-dione. The synthesis typically involves protecting the 3-keto group with ethyl orthoformate to form 3-ethoxy-3,5-dien-estr-17-one. This intermediate is then reacted with methyllithium followed by a mild hydrolytic procedure to yield the desired compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of specific catalysts and solvents, as well as controlled reaction temperatures and times, are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

Estr-5(10)-ene-3Beta-ol-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield estr-4-ene-3,17-dione, while reduction can produce 17-beta-hydroxyestr-5(10)-en-3-one .

Wissenschaftliche Forschungsanwendungen

Estr-5(10)-ene-3Beta-ol-17-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Estr-5(10)-ene-3Beta-ol-17-one involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for aromatase, an enzyme that converts androgens to estrogens. This conversion is crucial for maintaining hormonal balance and regulating various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Estr-5(10)-ene-3Beta-ol-17-one can be compared with other similar steroid compounds, such as:

These comparisons highlight the unique structural features and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C18H26O2

Molekulargewicht

274.4 g/mol

IUPAC-Name

(3S,13S)-3-hydroxy-13-methyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-16,19H,2-10H2,1H3/t12-,14?,15?,16?,18-/m0/s1

InChI-Schlüssel

MCCNZRZZXGNXNF-OPXQDIIFSA-N

Isomerische SMILES

C[C@]12CCC3C(C1CCC2=O)CCC4=C3CC[C@@H](C4)O

Kanonische SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3CCC(C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.